Thienamycins
Thienamycins are a class of antibiotics derived from the bacterium Streptomyces tenebrarius, known for their broad-spectrum antibacterial activity. These compounds are characterized by a thiazine ring system and possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Thienamycins work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. Due to their unique structure and mechanism of action, these antibiotics have shown significant efficacy in treating various infections, including those caused by multidrug-resistant strains. They are often used in critical care settings where more conventional antibiotics fail to provide adequate treatment. Thienamycins are typically administered intravenously or orally, depending on the severity of the infection and patient condition. Their use requires careful monitoring due to potential side effects such as nephrotoxicity, hepatotoxicity, and allergic reactions.

構造 | 化学名 | CAS | MF |
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(+)-thienamycin | 63701-31-5 | C11H16N2O4S |
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(5R,6R)-3-{[2-(acetylamino)ethyl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | 63701-32-6 | C13H18N2O5S |
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Epithienamycin A | 63599-16-6 | C13H18N2O5S |
関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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